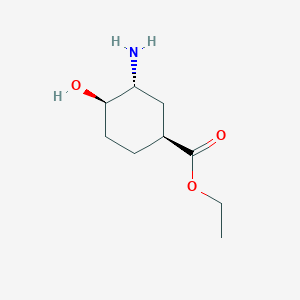
N-(2-aminoethyl)-3,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-3,5-dimethoxyaniline is an organic compound that features an aniline core substituted with two methoxy groups at the 3 and 5 positions and an aminoethyl group at the nitrogen atom
Mécanisme D'action
Target of Action
The primary target of N-(2-aminoethyl)-3,5-dimethoxyaniline, also known as N1It is suggested that it may interact withAngiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
It is suggested that it may inhibit ace2, preventing the actions of angiotensin ii, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
Given its potential interaction with ace2, it may influence the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance .
Result of Action
It is suggested that it may inhibit ace2, potentially affecting the actions of angiotensin ii and influencing the regulation of blood pressure and fluid balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups such as thiols, amines, or halides.
Applications De Recherche Scientifique
N-(2-aminoethyl)-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-glycine
- N-(2-aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-aminoethyl)-3,5-dimethoxyaniline is unique due to the presence of both aminoethyl and methoxy groups, which confer distinct chemical and physical properties. The methoxy groups enhance its solubility in organic solvents, while the aminoethyl group provides sites for further functionalization and interaction with biological targets.
Propriétés
IUPAC Name |
N'-(3,5-dimethoxyphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-13-9-5-8(12-4-3-11)6-10(7-9)14-2/h5-7,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDKTVRIBLNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2833601.png)
![5-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2833603.png)


![2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2833608.png)
![3-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2833609.png)
![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)




